![molecular formula C7H6N2O3 B13008086 6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one](/img/structure/B13008086.png)
6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one is a heterocyclic compound that features a fused furan and pyridazine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazones with furans under acidic or basic conditions. For instance, a copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones can efficiently produce pyridazines . The reaction conditions often include the use of solvents such as acetonitrile or acetic acid, and catalysts like copper(II) salts.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety. This could include the use of continuous flow reactors and greener solvents to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to its corresponding alcohol or amine derivatives using reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: PCC, KMnO4
Reducing agents: NaBH4, LiAlH4
Catalysts: Copper(II) salts, acids, and bases
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while reduction can produce alcohol or amine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one has several scientific research applications:
Medicinal Chemistry: This compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Materials Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the specific interactions between the compound and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other fused heterocyclic systems such as:
Pyridazines: Compounds with a similar pyridazine ring but different substituents.
Furo[2,3-d]pyrimidines: Compounds with a fused furan and pyrimidine ring system.
Pyrazolo[3,4-b]pyridines: Compounds with a fused pyrazole and pyridine ring system.
Uniqueness
The uniqueness of 6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one lies in its specific structural features, such as the hydroxymethyl group and the fused furan-pyridazine ring system. These features confer unique chemical reactivity and potential for diverse applications in various scientific fields.
Eigenschaften
Molekularformel |
C7H6N2O3 |
|---|---|
Molekulargewicht |
166.13 g/mol |
IUPAC-Name |
6-(hydroxymethyl)furo[2,3-d]pyridazin-7-one |
InChI |
InChI=1S/C7H6N2O3/c10-4-9-7(11)6-5(3-8-9)1-2-12-6/h1-3,10H,4H2 |
InChI-Schlüssel |
UKJHQEQWQCFULZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC2=C1C=NN(C2=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



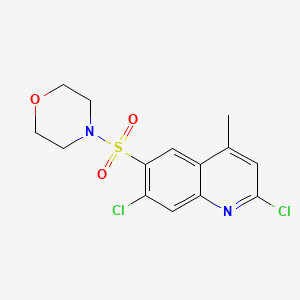


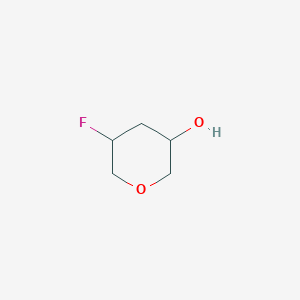
![Benzo[b]thiophen-2(3H)-imine](/img/structure/B13008024.png)
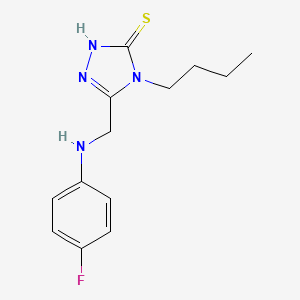
![Methyl [3,3'-bipyridine]-2-carboxylate](/img/structure/B13008034.png)
![7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13008055.png)
![Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate](/img/structure/B13008058.png)
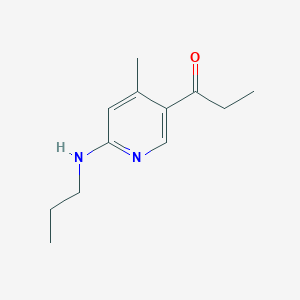
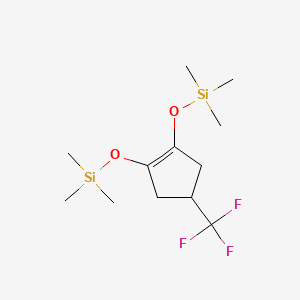
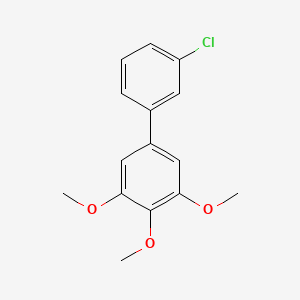
![benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13008084.png)
